Tofacitinib Citrate is a small molecule Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK3 with greater selectivity for JAK3 [, ]. It acts as an immunomodulator [] by interfering with the JAK/STAT signaling pathway [, ]. This pathway plays a crucial role in immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases [, ].
Tofacitinib citrate is synthesized from tofacitinib, which is a pyrrolo[2,3-d]pyrimidine derivative. The compound belongs to the class of Janus kinase inhibitors and is specifically designed to inhibit Janus kinase 1 and Janus kinase 3. This inhibition blocks the signaling pathways that lead to inflammation and immune responses, making it effective in managing various inflammatory conditions.
The synthesis of tofacitinib citrate involves several key steps, starting from 4-aminouracil. The process can be summarized as follows:
The entire synthesis process emphasizes high yield and purity, utilizing commercially available reagents and minimizing the use of solvents.
Tofacitinib citrate has a complex molecular structure characterized by its pyrrolo[2,3-d]pyrimidine core. The molecular formula is C_{\text{16}}H_{\text{20}}N_{\text{6}}O_{\text{3}} for the citrate salt. Key structural features include:
The molecular weight of tofacitinib citrate is approximately 348.37 g/mol.
Tofacitinib citrate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for both the synthesis process and potential modifications for developing prodrugs or derivatives aimed at improving pharmacokinetics.
Tofacitinib citrate acts primarily by inhibiting Janus kinases (JAKs), specifically JAK1 and JAK3. The mechanism can be described as follows:
This mechanism highlights its role in modulating immune responses effectively.
Tofacitinib citrate exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical product.
Tofacitinib citrate has significant applications in medicine:
The versatility of tofacitinib citrate makes it a valuable therapeutic agent in managing chronic inflammatory diseases.
Tofacitinib citrate is the citrate salt of tofacitinib, chemically designated as (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-1-(3-oxo-3-(prop-2-en-1-ylamino)propanoyl)piperidin-1-yl)propanenitrile citrate. Its molecular formula is C₂₂H₂₈N₆O₈, with a molecular weight of 504.49 g/mol [4]. The compound crystallizes as a white to off-white solid, exhibiting chirality at the C3 and C4 positions of the piperidine ring, which is critical for its biological activity [2] [4].
The SMILES notation (OC(=O)CC(O)(CC(O)=O)C(O)=O.C[C@@H]1CCN(C[C@@H]1N(C)C1=NC=NC2=C1C=CN2)C(=O)CC#N) confirms the presence of key functional groups: a pyrrolopyrimidine ring, a methylated piperidine, a nitrile group, and the citrate counterion [4]. Hydrogen-bonding interactions between the protonated tertiary amine of tofacitinib and the carboxylate groups of citrate contribute to salt stability. Computational analyses predict a polar surface area of 88.91 Ų, eight rotatable bonds, and moderate lipophilicity (calculated log P = 1.58), influencing its solubility and permeability behavior [4].
Table 1: Molecular Properties of Tofacitinib Citrate
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₈N₆O₈ |
Molecular Weight | 504.49 g/mol |
CAS Number | 540737-29-9 |
Hydrogen Bond Acceptors | 14 |
Hydrogen Bond Donors | 4 |
Rotatable Bonds | 8 |
Topological Polar Surface Area | 88.91 Ų |
Chirality | (3R,4R) configuration |
Tofacitinib citrate exhibits pH-dependent solubility, with maximal solubility observed under acidic conditions (pH 2.0–5.0). Studies report aqueous solubility of 3.33 mg/mL (6.60 mM) at 25°C, which decreases significantly at neutral to alkaline pH due to deprotonation of the tertiary amine group (pKa = 5.2) [3] [4]. This pH-solubility profile classifies tofacitinib citrate as a Biopharmaceutics Classification System Class III compound (high solubility, low permeability) [5].
The partition coefficient (log P) of the free base is 1.24, while the apparent distribution coefficient (log D) at physiological pH (7.4) drops to -0.8, reflecting reduced lipophilicity of the ionized species [4]. Cosolvents significantly enhance solubility: ethanol (10% v/v) increases solubility to 28.57 mg/mL in dimethyl sulfoxide, while propylene glycol (10% v/v) elevates solubility by 3.5-fold at pH 7.0 [3] [6]. This behavior informs formulation strategies for enhancing bioavailability.
Table 2: Solubility Profile of Tofacitinib Citrate
Condition | Solubility | Notes |
---|---|---|
Water (25°C) | 3.33 mg/mL | pH-dependent ionization |
pH 2.0 (0.1M HCl) | >50 mg/mL | Protonated amine enhances solubility |
pH 7.4 (Phosphate buffer) | <1 mg/mL | Deprotonation reduces solubility |
10% Ethanol | 28.57 mg/mL | Cosolvent effect in dimethyl sulfoxide |
10% Propylene Glycol | 11.65 mg/mL | Enhanced solubility at neutral pH |
Differential scanning calorimetry (DSC) thermograms of tofacitinib citrate show a sharp endothermic peak at 197–200°C, corresponding to its melting point, followed by decomposition above 230°C. The free base exhibits a lower melting transition at 139°C [3]. Powder X-ray diffraction (PXRD) analysis confirms crystalline nature, with characteristic peaks at 2θ angles of 8.5°, 12.3°, 17.1°, and 21.7°, indicating a defined crystal lattice [3]. No polymorphic forms have been reported to date under standard processing conditions.
Long-term stability studies reveal that solid-state degradation is minimal under controlled conditions (25°C/60% relative humidity) over 24 months. However, accelerated stability testing (40°C/75% relative humidity) shows increased degradation rates, with moisture content identified as a critical factor. The citrate salt form demonstrates superior hygroscopic stability compared to the free base, making it the preferred form for pharmaceutical development [3]. Solid lipid nanoparticles incorporating tripalmitin maintain the crystalline integrity of tofacitinib citrate while reducing moisture sensitivity, as evidenced by unchanged PXRD patterns after 6 months of storage [5].
Degradation of tofacitinib citrate follows apparent first-order kinetics, with rate constants highly dependent on pH, temperature, and ionic strength. Maximum stability occurs in the pH range 2.0–5.0, where the degradation half-life exceeds 300 days at 25°C. Outside this range, degradation accelerates significantly: at pH 7.4 and 37°C, the half-life decreases to 14 days [3]. Elevated temperatures dramatically increase degradation rates, with activation energy (Ea) calculated at 85 kJ/mol using Arrhenius plots [3].
Liquid chromatography-mass spectrometry studies have identified eleven major degradation products formed under various stress conditions [2]:
Oxidative degradation mechanisms involve hydrogen peroxide-mediated attack on the pyrrole ring, forming hydroxylated derivatives that undergo further ring opening [2]. Process optimization strategies to minimize impurities include controlling cyanoacetylation reaction completeness, reducing thermal exposure during manufacturing, and implementing oxygen-free packaging [2] [3]. Stabilization in liquid formulations is achieved through pH adjustment (pH 4.0–5.0), antioxidant addition, and minimization of ionic strength [3].
Table 3: Major Degradation Products and Formation Conditions
Degradation Product | Structure | Primary Formation Condition |
---|---|---|
RS-1 | Pyrrolopyrimidine hydrolysis | Acidic stress (0.1M HCl, 60°C) |
RS-3 | Carboxylic acid derivative | Alkaline hydrolysis (0.1M NaOH) |
RS-4 | N-oxide | Oxidative stress (0.3% H₂O₂) |
RS-5 | Pyrrole hydroxylation | Oxidative stress (0.3% H₂O₂) |
RS-6 | Dimer | Thermal stress (80°C) |
Preformulation data have enabled the development of advanced delivery systems for tofacitinib citrate, addressing its permeability limitations and degradation challenges. Two primary approaches demonstrate significant promise:
Inhalational Delivery: Nebulized formulations (150 μg/mL in pH 4.5 buffer) produce aerosols with mass median aerodynamic diameter of 1.2 ± 0.2 μm, optimal for deep lung deposition. The low ionic strength and acidic pH maintain chemical stability (>95% after nebulization), while direct pulmonary delivery achieves therapeutic efficacy in house dust mite allergen-challenged mice at significantly reduced doses (0.5 mg/kg) compared to oral administration [3]. This approach leverages the compound's solubility at low pH while bypassing systemic degradation pathways.
Solid Lipid Nanoparticles (SLNs): Tripalmitin-based nanoparticles (185–380 nm diameter) with N-trimethyl chitosan coating exhibit 89.7% encapsulation efficiency and sustained release profiles exceeding 10 hours [5]. The optimized formulation (TP:NTC ratio 3:1 w/w) demonstrates:
The lipid matrix shields tofacitinib from aqueous degradation while N-trimethyl chitosan promotes mucosal adhesion and cellular uptake, making this system suitable for both oral and topical anti-inflammatory applications [5]. Box-Behnken design optimization identified tripalmitin concentration as the critical factor controlling nanoparticle size (p<0.001) and NTC content determining encapsulation efficiency (p<0.01) [5].
Table 4: Novel Delivery System Performance Characteristics
Parameter | Inhalational Solution | Solid Lipid Nanoparticles |
---|---|---|
Particle Size | 1.2 ± 0.2 μm MMAD | 185–380 nm diameter |
Encapsulation Efficiency | Not applicable | 89.7% |
Release Profile | Immediate (<5 min) | Sustained (>10 h) |
Stability | >95% post-nebulization | 6 months at 4°C |
Key Advantages | Bypasses first-pass metabolism | Enhanced permeability and photostability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7